N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide
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Overview
Description
N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a phenyl group substituted with dimethyl groups and an acetamide group linked to a phenoxy group with isopropyl and methyl substitutions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 2-(4-isopropyl-3-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with 2,3-dimethylaniline to form the amide linkage.
Reaction Conditions: The reactions are usually carried out under anhydrous conditions with the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the amide group can yield the corresponding amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nitration can be carried out using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dimethylphenyl)-2-(4-isopropylphenoxy)acetamide
- N-(2,3-dimethylphenyl)-2-(3-methylphenoxy)acetamide
Uniqueness
N-(2,3-dimethylphenyl)-2-(4-isopropyl-3-methylphenoxy)acetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both isopropyl and methyl groups on the phenoxy ring can affect its steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methyl-4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-13(2)18-10-9-17(11-15(18)4)23-12-20(22)21-19-8-6-7-14(3)16(19)5/h6-11,13H,12H2,1-5H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPRMMIZHKYNCBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=CC(=C(C=C2)C(C)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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